molecular formula C8H7FINO2 B13057560 1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene

Cat. No.: B13057560
M. Wt: 295.05 g/mol
InChI Key: XQKYNAXEKDNMSV-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by the presence of fluorine, iodine, methyl, and nitro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene typically involves multiple steps, including halogenation, nitration, and methylation reactions. One common approach is to start with a benzene derivative and introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example, a Friedel-Crafts acylation followed by nitration and halogenation can be used to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like tin(II) chloride, iron powder, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzene derivatives with new functional groups replacing the halogens.

Scientific Research Applications

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the electron-withdrawing nitro group and halogens influence the reactivity and orientation of the substituents on the benzene ring. The compound can act as an intermediate in various chemical transformations, targeting specific molecular pathways and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-iodo-4-nitrobenzene
  • 1-Fluoro-3,5-dimethyl-4-nitrobenzene
  • 1-Iodo-3,5-dimethyl-4-nitrobenzene

Uniqueness

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the nitro and methyl groups, makes it a versatile compound for various synthetic applications and research studies.

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene

InChI

InChI=1S/C8H7FINO2/c1-4-3-6(9)7(10)5(2)8(4)11(12)13/h3H,1-2H3

InChI Key

XQKYNAXEKDNMSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)I)F

Origin of Product

United States

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